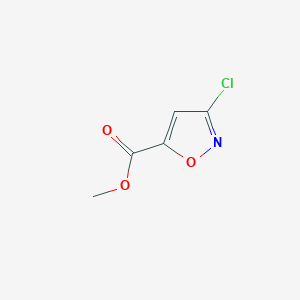

Methyl 3-chloroisoxazole-5-carboxylate

CAS No.: 96735-12-5

Cat. No.: VC2462317

Molecular Formula: C5H4ClNO3

Molecular Weight: 161.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96735-12-5 |

|---|---|

| Molecular Formula | C5H4ClNO3 |

| Molecular Weight | 161.54 g/mol |

| IUPAC Name | methyl 3-chloro-1,2-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)7-10-3/h2H,1H3 |

| Standard InChI Key | CCFKHULWMPQVLS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NO1)Cl |

| Canonical SMILES | COC(=O)C1=CC(=NO1)Cl |

Introduction

Synthesis Pathways

While no direct synthesis route for Methyl 3-chloroisoxazole-5-carboxylate is documented, plausible methods include:

Route 1: Esterification of 3-Chloroisoxazole-5-carboxylic Acid

-

Starting material: 3-Chloroisoxazole-5-carboxylic acid (CAS 20724-56-5) .

-

Reaction: Acid-catalyzed esterification with methanol:

Route 2: Cyclocondensation

-

Formation of the isoxazole ring via cyclization of chlorinated β-diketone precursors with hydroxylamine derivatives .

Physicochemical Properties

Based on analogs and computational predictions:

| Property | Value/Description |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | ~100–120°C (estimated) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water |

| LogP | ~1.5 (indicating moderate hydrophobicity) |

Applications and Research

Isoxazole derivatives are widely explored in medicinal and agrochemical research:

Pharmaceutical Intermediates

-

Methyl esters of chlorinated isoxazoles serve as precursors for anti-inflammatory and anticancer agents. For example, related compounds exhibit COX-1 inhibition and cytotoxicity in cancer cell lines .

-

Example: 3-Methyl-isoxazole-5-carboxamide derivatives show activity against ovarian cancer (OVCAR-3) and colon carcinoma (HT-29) .

Agrochemicals

-

Chlorinated isoxazoles are key motifs in herbicides and insecticides due to their stability and bioactivity .

Analytical Data

Spectroscopic Characterization

-

IR (cm⁻¹): Expected peaks at ~1720 (ester C=O), 1600 (C=N), and 750 (C-Cl).

-

¹H NMR (CDCl₃):

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 6.80 (s, 1H, isoxazole H-4)

-

Research Gaps and Future Directions

-

Detailed pharmacokinetic studies of this specific ester are lacking.

-

Exploration of its role in synthesizing kinase inhibitors or antimicrobial agents is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume